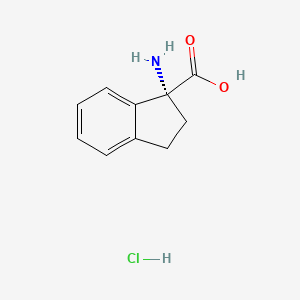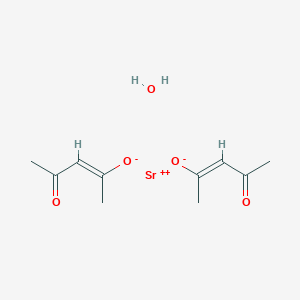
Strontiumacetylacetonatehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium acetylacetonate hydrate is a coordination compound derived from the acetylacetonate anion and strontium ions. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound typically appears as a white powder and has the molecular formula ([CH_3COCH=C(O-)CH_3]_2Sr \cdot xH_2O).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of strontium acetylacetonate hydrate typically involves the reaction of strontium salts with acetylacetone in the presence of a base. The general reaction can be represented as follows: [ \text{Sr}^{2+} + 2 \text{Hacac} \rightarrow \text{Sr(acac)}_2 + 2 \text{H}^+ ] where (\text{Hacac}) represents acetylacetone. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the complex.
Industrial Production Methods
In industrial settings, the production of strontium acetylacetonate hydrate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Strontium acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of strontium.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of strontium oxides, while substitution reactions can yield various strontium complexes with different ligands.
Applications De Recherche Scientifique
Strontium acetylacetonate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.
Industry: It is used in the production of advanced materials, including ceramics and nanomaterials, due to its ability to form stable complexes.
Mécanisme D'action
The mechanism of action of strontium acetylacetonate hydrate involves its ability to form stable chelate complexes with metal ions. The acetylacetonate ligands coordinate with the strontium ion through their oxygen atoms, forming a six-membered chelate ring. This coordination enhances the stability and reactivity of the compound, making it useful in various catalytic and synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium acetylacetonate hydrate
- Gallium acetylacetonate
- Titanium isopropoxide
- Iridium acetylacetonate
- Vanadium oxytriethoxide
- Indium acetylacetonate
- Nickel acetylacetonate
Uniqueness
Strontium acetylacetonate hydrate is unique due to its specific coordination chemistry and the stability of its complexes. Compared to other metal acetylacetonates, it offers distinct reactivity patterns and applications, particularly in the synthesis of strontium-containing materials and as a catalyst in organic reactions.
Propriétés
Formule moléculaire |
C10H16O5Sr |
|---|---|
Poids moléculaire |
303.85 g/mol |
Nom IUPAC |
strontium;(E)-4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/2C5H8O2.H2O.Sr/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;1H2;/q;;;+2/p-2/b2*4-3+;; |
Clé InChI |
JVRAVYRNHCOMBG-XHTSQIMGSA-L |
SMILES isomérique |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].O.[Sr+2] |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


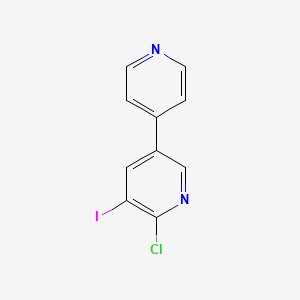


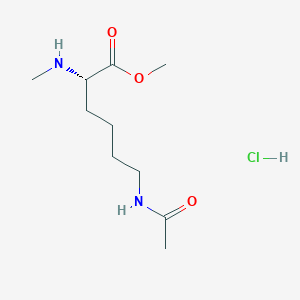
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
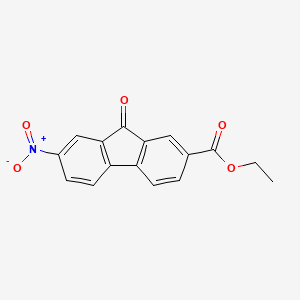

![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
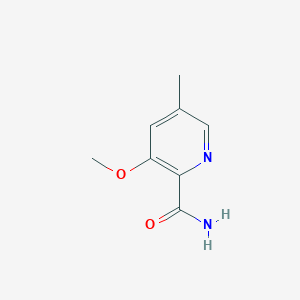
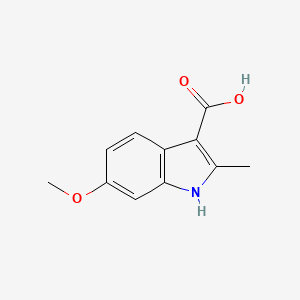
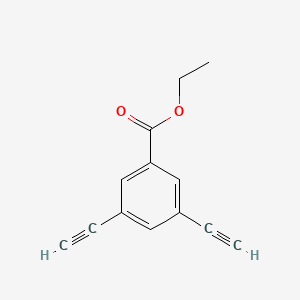

![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
